molecular formula C19H25N3O2 B2853768 N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide CAS No. 2249318-99-6

N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2853768
CAS RN: 2249318-99-6
M. Wt: 327.428
InChI Key: BRQQKGAPMBLGBL-UHFFFAOYSA-N
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Description

“N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a diazaspirodecane core, which is a type of spiro compound where two nitrogen atoms are incorporated into the spiro junction . The compound also contains a carbonyl group attached to one of the nitrogen atoms and a phenyl group attached to the carbon atom of the carbonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .


Molecular Structure Analysis

The molecular structure of “N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide” can be deduced from its name. It contains a diazaspirodecane core with a methyl group attached to one of the nitrogen atoms. A carbonyl group is attached to the carbon atom at the 1-position of the diazaspirodecane ring, and a phenyl group is attached to the nitrogen atom of the carbonyl group .

properties

IUPAC Name

N-[3-(8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-17(23)20-16-7-4-6-15(14-16)18(24)22-11-5-8-19(22)9-12-21(2)13-10-19/h3-4,6-7,14H,1,5,8-13H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQKGAPMBLGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C=C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide

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